molecular formula C27H39NP2 B3335209 4,5-Bis-(di-i-propylphosphinomethyl)acridine CAS No. 1101230-28-7

4,5-Bis-(di-i-propylphosphinomethyl)acridine

Cat. No.: B3335209
CAS No.: 1101230-28-7
M. Wt: 439.6 g/mol
InChI Key: YXTJIJKGZFUNGW-UHFFFAOYSA-N
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Description

“4,5-Bis-(di-i-propylphosphinomethyl)acridine” is a chemical compound with the molecular formula C27H39NP2 . It has a molecular weight of 439.55 and appears as yellow crystals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C27H39NP2 . This indicates that the molecule is composed of 27 carbon atoms, 39 hydrogen atoms, and 2 phosphorus atoms.


Physical and Chemical Properties Analysis

“this compound” appears as yellow crystals . It has a molecular weight of 439.55 and a molecular formula of C27H39NP2 . The compound is air sensitive .

Scientific Research Applications

Immunosuppressant Properties

4,5-Bis-(aminomethyl)acridine, a related compound, has been found to be useful as an immunosuppressant. This compound was prepared and shown to produce a suppression of the humoral antibody response, comparable to several known immunosuppressive agents (Hess & Stewart, 1975).

Antileishmanial Activities

Research on 4,5-di-substituted acridines, which includes compounds similar to 4,5-Bis-(di-i-propylphosphinomethyl)acridine, revealed interesting antileishmanial properties. These compounds displayed amastigote-specific activities, potentially through a mechanism of action that might not involve DNA intercalation (Di Giorgio et al., 2005).

Potential Anticancer Properties

The synthesis of acridine analogs, including 4,5-bis(halomethyl)acridines, demonstrated their potential as anticancer agents. These compounds were found to intercalate in DNA and mediate interstrand DNA crosslinking, showing cytotoxicity to specific leukemia cell lines (Higashi et al., 2008).

Fluorescence Chemosensing

4,5-Bis(aminomethyl)acridine has been studied as a chemosensor for metal ions in aqueous solutions, showing selectivity for Zn2+. Its fluorescence enhancement made it suitable for detecting zinc in real water samples (Nunes et al., 2020).

DNA Binding and Intercalation

Research on 4,5-bis(dialkylaminoalkyl)-substituted acridines has indicated their properties in stabilizing telomeric G-quadruplexes, a DNA structure associated with telomere function and cancer (Laronze-Cochard et al., 2009).

Safety and Hazards

The safety data sheet indicates that “4,5-Bis-(di-i-propylphosphinomethyl)acridine” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

The compound is used to make the Milstein Acridine Catalyst , which is involved in environmentally benign reactions of alcohols . This suggests that “4,5-Bis-(di-i-propylphosphinomethyl)acridine” and its derivatives could have potential applications in the development of “green” catalytic reactions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,5-Bis-(di-i-propylphosphinomethyl)acridine are not well-documented in the literature. It is known that the compound is synthesized through a reaction involving 4,5-bis(bromomethyl)acridine and diisopropyl phosphine

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the compound is involved in a reaction with 4,5-bis(bromomethyl)acridine and diisopropyl phosphine , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Properties

IUPAC Name

[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTJIJKGZFUNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Bis-(di-i-propylphosphinomethyl)acridine
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Reactant of Route 5
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Reactant of Route 6
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